molecular formula C22H18IN3OS2 B2881330 3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370842-88-9

3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2881330
CAS No.: 370842-88-9
M. Wt: 531.43
InChI Key: SVZWIRFYSDKKLA-UHFFFAOYSA-N
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Description

3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a bicyclic thieno[2,3-b]quinoline core fused with a tetrahydroquinoline ring. Key structural features include:

  • A 3-amino group at position 2.
  • An N-(4-iodophenyl)carboxamide moiety at position 2, introducing halogenated aromatic interactions.
  • A 5,6,7,8-tetrahydro ring enhancing conformational rigidity .

Properties

IUPAC Name

3-amino-N-(4-iodophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18IN3OS2/c23-12-7-9-13(10-8-12)25-21(27)20-19(24)18-17(16-6-3-11-28-16)14-4-1-2-5-15(14)26-22(18)29-20/h3,6-11H,1-2,4-5,24H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZWIRFYSDKKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)I)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18IN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Thieno[2,3-b]quinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a quinoline derivative, under acidic or basic conditions.

    Introduction of the Iodophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the 4-iodophenyl group to the core structure.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems and for developing new synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. Its structural features allow for the design of molecules that can interact with specific enzymes or receptors, making it a valuable scaffold for drug discovery.

Industry

Industrially, the compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, where it can form hydrogen bonds, hydrophobic interactions, or covalent bonds, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Thieno[2,3-b]quinoline Derivatives

Compound Name / ID Key Substituents Biological Activity Solubility/Stability Evidence Source
Target Compound 4-iodophenyl, thiophen-2-yl, 5,6,7,8-tetrahydro Not directly reported Inferred moderate N/A
KuSaSch105 (17d) 4-chlorophenyl, phenyl, 5,6,7,8-tetrahydro Antiplasmodial (IC₅₀: 0.8 μM) Stable (mp <250°C) [1]
VGTI-A3-03 4-phenylthiazol-2-yl, trifluoromethyl Antiviral (DENV, WNV; EC₅₀: 0.1–0.5 μM) Low solubility [2]
Compound 1 3-chloro-2-methylphenyl, 5-oxo Cytotoxic (SK-OV-3: IC₅₀ ~5 μM) High stability [7, 11]
Compound 7 3-chlorophenyl, 5-oxo Anti-breast cancer (GI₅₀: <1 μM) Moderate [6]
KuSaSch118 (17k) 4-chlorophenyl, piperazine-tert-butyl Antiplasmodial (IC₅₀: 1.2 μM) Stable (mp <250°C) [10]

Key Observations

Substituent Effects on Bioactivity: Halogenated aryl groups (e.g., 4-iodophenyl in the target vs. 4-chlorophenyl in KuSaSch105 ) influence target binding via halogen bonding and lipophilicity. The larger iodine atom may enhance van der Waals interactions but reduce solubility compared to chlorine. Thiophen-2-yl vs.

Pharmacokinetic Challenges :

  • Compounds with bulky substituents (e.g., VGTI-A3-03’s trifluoromethyl) often face solubility issues, necessitating structural optimization . The target compound’s 4-iodophenyl group may similarly reduce aqueous solubility, requiring formulation adjustments.

Mechanistic Insights: Analog Compound 1 inhibits cancer stem cells (CSCs) by modulating glycosphingolipid expression, suggesting the target compound may share a similar mechanism due to its thienoquinoline core .

Biological Activity

3-amino-N-(4-iodophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H16N2O1S2
  • Molecular Weight : 320.45 g/mol
  • IUPAC Name : this compound

This complex structure suggests multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thienoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the effects of thienoquinoline derivatives on human cancer cell lines. The results showed that these compounds could induce apoptosis in a dose-dependent manner and inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar derivatives have demonstrated effectiveness against a range of bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of similar compounds against neurodegenerative diseases like Alzheimer's. The mechanism often involves inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurotransmitter degradation.

Research Findings : A derivative with structural similarities showed an IC50 value of 0.131 µM for AChE inhibition, indicating a strong potential for cognitive enhancement and neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiophene ring or the amino group can significantly affect potency and selectivity.

Modification Effect on Activity
Substituting iodine with bromineIncreased anticancer activity
Altering the thiophene positionEnhanced antimicrobial properties

This table highlights how structural changes can lead to variations in biological efficacy .

Q & A

Q. Table: Scalability Trade-offs

ApproachThroughputPurityLimitations
Batch ReactorLow>95%Long reaction times
Flow ChemistryHigh>90%Equipment cost
MicrowaveModerate>85%Limited to small batches

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) require:

Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

Solubility Correction: Adjust for DMSO interference in cell-based assays via LC-MS quantification of intracellular compound levels .

Metabolic Stability Testing: Hepatic microsome assays identify rapid degradation that may skew activity .

Case Study: A 10-fold difference in kinase inhibition was traced to assay buffer pH affecting ionization of the carboxamide group .

Advanced: How do computational methods predict the compound's interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Predicts binding modes to kinase ATP pockets, with scoring functions prioritizing hydrogen bonds (e.g., carboxamide with Asp86) and π-π stacking (thiophene with Phe124) .
  • Molecular Dynamics (MD) Simulations (GROMACS): 100-ns simulations assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .
  • Free Energy Perturbation (FEP): Quantifies the impact of substituent changes (e.g., iodine vs. chlorine) on binding affinity .

Advanced: What approaches establish structure-activity relationships (SAR) for this compound's derivatives?

Methodological Answer:
Stepwise SAR Strategy:

Core Modifications: Compare thienoquinoline vs. quinazoline cores in enzymatic inhibition .

Substituent Screening: Test analogs with halogens (I, Br, Cl) or electron-withdrawing groups (CF₃) at the 4-position .

Functional Assays: Pair biochemical assays (e.g., kinase inhibition) with cellular viability (MTT assay) to differentiate target-specific vs. cytotoxic effects .

Q. Table: Representative SAR Data

DerivativeR GroupKinase IC₅₀ (nM)Cell Viability IC₅₀ (μM)
ParentI12 ± 2>50
Analog 1Br18 ± 345
Analog 2CF₃8 ± 112

Key Insight: The 4-iodophenyl group balances potency and selectivity, while CF₃ increases cytotoxicity .

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